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molecular formula C10H18O B1626121 Cyclohexanone, 2-methyl-5-(1-methylethyl)- CAS No. 499-70-7

Cyclohexanone, 2-methyl-5-(1-methylethyl)-

Cat. No. B1626121
M. Wt: 154.25 g/mol
InChI Key: GCRTVIUGJCJVDD-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04160786

Procedure details

A pressure vessel was charged with 500 g of a mixture of alcohols containing 93.9 g of cis-piperitol, 136.45 g of trans-piperitol, and 187.,8 g of cis and trans-carvenols, 10 g of Girdler G-22 barium promoted copper chromite catalyst, and 10 g of sodium carbonate. The vessel was heated with stirring to 200°-240° C. for 2 hours. After cooling, the product was filtered and distilled to yield 210.5 g of menthone/isomenthone mixture and 147.3 g of carvomenthone. The menthones and carvomenthones were cleanly separated by distillation. The distillation residue containing piperitone and carvenone was hydrogenated at 60 psig hydrogen pressure and ambient temperature using 2% Raney nickel catalyst. Distillation of the hydrogenated product yielded an additional 8.2 g of mentone and 5.3 g of carvomenthone.
[Compound]
Name
mixture
Quantity
500 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohols
Quantity
93.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
trans-piperitol
Quantity
136.45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH2:7][CH2:6][C@@H:5]([CH:8]([CH3:10])[CH3:9])[C@@H:4]([OH:11])[CH:3]=1.[CH3:12][C:13]1[CH2:18][CH2:17][C@H:16]([CH:19]([CH3:21])[CH3:20])[C@@H:15]([OH:22])[CH:14]=1.[Ba].[C:24](=[O:27])([O-])[O-].[Na+].[Na+]>[Cr]([O-])([O-])=O.[Cu+2]>[CH3:1][C@H:2]1[CH2:3][C:4](=[O:11])[C@H:5]([CH:8]([CH3:10])[CH3:9])[CH2:6][CH2:7]1.[CH3:12][CH:13]1[CH2:14][C:15](=[O:22])[CH:16]([CH:19]([CH3:21])[CH3:20])[CH2:17][CH2:18]1.[CH3:1][CH:2]1[C:24](=[O:27])[CH2:6][CH:5]([CH:8]([CH3:10])[CH3:9])[CH2:4][CH2:3]1 |f:3.4.5,6.7,8.9|

Inputs

Step One
Name
mixture
Quantity
500 g
Type
reactant
Smiles
Name
alcohols
Quantity
93.9 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C[C@@H]([C@@H](CC1)C(C)C)O
Name
trans-piperitol
Quantity
136.45 g
Type
reactant
Smiles
CC1=C[C@@H]([C@H](CC1)C(C)C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ba]
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cr](=O)([O-])[O-].[Cu+2]

Conditions

Stirring
Type
CUSTOM
Details
with stirring to 200°-240° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The vessel was heated
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the product was filtered
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C[C@@H]1CC[C@H](C(=O)C1)C(C)C.CC1CCC(C(=O)C1)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 210.5 g
Name
Type
product
Smiles
CC1CCC(CC1=O)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 147.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04160786

Procedure details

A pressure vessel was charged with 500 g of a mixture of alcohols containing 93.9 g of cis-piperitol, 136.45 g of trans-piperitol, and 187.,8 g of cis and trans-carvenols, 10 g of Girdler G-22 barium promoted copper chromite catalyst, and 10 g of sodium carbonate. The vessel was heated with stirring to 200°-240° C. for 2 hours. After cooling, the product was filtered and distilled to yield 210.5 g of menthone/isomenthone mixture and 147.3 g of carvomenthone. The menthones and carvomenthones were cleanly separated by distillation. The distillation residue containing piperitone and carvenone was hydrogenated at 60 psig hydrogen pressure and ambient temperature using 2% Raney nickel catalyst. Distillation of the hydrogenated product yielded an additional 8.2 g of mentone and 5.3 g of carvomenthone.
[Compound]
Name
mixture
Quantity
500 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohols
Quantity
93.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
trans-piperitol
Quantity
136.45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH2:7][CH2:6][C@@H:5]([CH:8]([CH3:10])[CH3:9])[C@@H:4]([OH:11])[CH:3]=1.[CH3:12][C:13]1[CH2:18][CH2:17][C@H:16]([CH:19]([CH3:21])[CH3:20])[C@@H:15]([OH:22])[CH:14]=1.[Ba].[C:24](=[O:27])([O-])[O-].[Na+].[Na+]>[Cr]([O-])([O-])=O.[Cu+2]>[CH3:1][C@H:2]1[CH2:3][C:4](=[O:11])[C@H:5]([CH:8]([CH3:10])[CH3:9])[CH2:6][CH2:7]1.[CH3:12][CH:13]1[CH2:14][C:15](=[O:22])[CH:16]([CH:19]([CH3:21])[CH3:20])[CH2:17][CH2:18]1.[CH3:1][CH:2]1[C:24](=[O:27])[CH2:6][CH:5]([CH:8]([CH3:10])[CH3:9])[CH2:4][CH2:3]1 |f:3.4.5,6.7,8.9|

Inputs

Step One
Name
mixture
Quantity
500 g
Type
reactant
Smiles
Name
alcohols
Quantity
93.9 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C[C@@H]([C@@H](CC1)C(C)C)O
Name
trans-piperitol
Quantity
136.45 g
Type
reactant
Smiles
CC1=C[C@@H]([C@H](CC1)C(C)C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ba]
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cr](=O)([O-])[O-].[Cu+2]

Conditions

Stirring
Type
CUSTOM
Details
with stirring to 200°-240° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The vessel was heated
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the product was filtered
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C[C@@H]1CC[C@H](C(=O)C1)C(C)C.CC1CCC(C(=O)C1)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 210.5 g
Name
Type
product
Smiles
CC1CCC(CC1=O)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 147.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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